molecular formula C18H16F3NO4 B6507290 ({[2-(trifluoromethyl)phenyl]methyl}carbamoyl)methyl 4-methoxybenzoate CAS No. 1524717-55-2

({[2-(trifluoromethyl)phenyl]methyl}carbamoyl)methyl 4-methoxybenzoate

Cat. No.: B6507290
CAS No.: 1524717-55-2
M. Wt: 367.3 g/mol
InChI Key: DCYFJXPDBDSBQS-UHFFFAOYSA-N
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Description

This compound features a 4-methoxybenzoate ester core linked to a carbamoyl group substituted with a 2-(trifluoromethyl)benzyl moiety.

Properties

IUPAC Name

[2-oxo-2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl] 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3NO4/c1-25-14-8-6-12(7-9-14)17(24)26-11-16(23)22-10-13-4-2-3-5-15(13)18(19,20)21/h2-9H,10-11H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCYFJXPDBDSBQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OCC(=O)NCC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Functional Groups

Key Comparisons:
Compound Class Core Structure Functional Groups Notable Substituents
Target Compound 4-Methoxybenzoate ester Carbamoyl, trifluoromethylbenzyl 2-(Trifluoromethyl)phenyl, methyl ester
Patent Spiro Derivatives (EP 4 374 877 A2) Diazaspiro[4.5]decene Carboxamide, trifluoromethylpyrimidinyl, hydroxy Multiple fluorine atoms, spirocyclic systems, sulfonic acid or ester groups
Sulfonylurea Herbicides (e.g., Metsulfuron-methyl) Benzoate/sulfonylurea Triazinylamino, sulfonylurea, methoxy Methyl or ethyl esters, chloro/methoxy substituents

Structural Insights :

  • The target compound shares the 4-methoxybenzoate ester motif with sulfonylurea herbicides like metsulfuron-methyl but lacks the sulfonylurea and triazine moieties critical for herbicidal activity .
  • Unlike the spirocyclic derivatives in the patent (e.g., Reference Example 107), the target compound lacks complex ring systems but retains trifluoromethyl and carbamoyl groups, which are common in bioactive molecules for enhanced binding and stability .

Physicochemical Properties

Comparative Data:
Compound Molecular Weight (Da) HPLC Retention Time (min) Key Analytical Data (LCMS m/z)
Target Compound Not reported Not reported Not reported
Patent Spiro Derivative (Example 1) ~867 (calc. from m/z) 1.37 (SMD-TFA05 conditions) 867.0 [M+H]+
Metsulfuron-methyl 381.4 Not reported Not reported

Analysis :

  • The patent’s spiro derivatives exhibit high molecular weights (~850–870 Da) and short HPLC retention times (~1.3–1.4 min), suggesting polar characteristics due to sulfonic acid or ester groups .
  • Sulfonylureas like metsulfuron-methyl are smaller (~380 Da) and less polar, aligning with their herbicidal activity and soil mobility . The target compound’s properties likely fall between these classes, depending on substituent effects.

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